molecular formula C9H16Cl2N2 B13514180 2-(4-Methylpyridin-2-yl)propan-2-amine dihydrochloride

2-(4-Methylpyridin-2-yl)propan-2-amine dihydrochloride

Cat. No.: B13514180
M. Wt: 223.14 g/mol
InChI Key: QEVSLCWCXUHSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpyridin-2-yl)propan-2-amine dihydrochloride is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is known for its unique chemical structure and properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-2-yl)propan-2-amine dihydrochloride typically involves the reaction of 4-methylpyridine with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors. The process is designed to ensure consistent quality and high efficiency. The compound is then purified through various techniques, such as crystallization and chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-2-yl)propan-2-amine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduction products.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidation states of the compound, while reduction may produce various reduced forms.

Scientific Research Applications

2-(4-Methylpyridin-2-yl)propan-2-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and applications in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-2-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Methylpyridin-2-yl)propan-2-amine dihydrochloride can be compared with other similar compounds, such as:

    2-(4-Methylpyridin-2-yl)propan-2-amine hydrochloride: This compound has a similar structure but differs in its chemical properties and applications.

    2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride: Another similar compound with distinct chemical and biological properties.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various research and industrial applications.

Properties

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)propan-2-amine;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-7-4-5-11-8(6-7)9(2,3)10;;/h4-6H,10H2,1-3H3;2*1H

InChI Key

QEVSLCWCXUHSFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(C)(C)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.